Cas no 2246545-24-2 ((4-((3,3-Diethylureido)methyl)phenyl)boronic acid)
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-((3,3-diethylureido)methyl)phenyl)boronic acid
- [4-[(diethylcarbamoylamino)methyl]phenyl]boronic acid
- D94196
- 2246545-24-2
- AS-78246
- (4-((3,3-Diethylureido)methyl)phenyl)boronic acid
-
- MDL: MFCD32661453
- Inchi: 1S/C12H19BN2O3/c1-3-15(4-2)12(16)14-9-10-5-7-11(8-6-10)13(17)18/h5-8,17-18H,3-4,9H2,1-2H3,(H,14,16)
- InChI Key: DDWHRCGZNRVFPJ-UHFFFAOYSA-N
- SMILES: O=C(NCC1C=CC(B(O)O)=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 250.1488726g/mol
- Monoisotopic Mass: 250.1488726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8
(4-((3,3-Diethylureido)methyl)phenyl)boronic acid Pricemore >>
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(4-((3,3-Diethylureido)methyl)phenyl)boronic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (4-((3,3-Diethylureido)methyl)phenyl)boronic acid
Introduction to (4-((3,3-Diethylureido)methyl)phenyl)boronic Acid (CAS No. 2246545-24-2)
Boron-containing compounds have long been of interest in the fields of organic chemistry, materials science, and pharmacology due to their unique electronic properties and versatility in chemical reactions. Among these, (4-((3,3-Diethylureido)methyl)phenyl)boronic acid, with its CAS registry number 2246545-24-2, stands out as a promising compound with potential applications in drug discovery, material synthesis, and catalysis. This article provides an in-depth exploration of its structure, properties, synthesis methods, and recent advancements in its applications.
The molecular structure of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid is characterized by a phenyl ring substituted with a ureido group at the para position. The ureido group is further modified with two ethyl substituents on the nitrogen atom, forming a diethylureido moiety. This substitution pattern not only enhances the compound's stability but also introduces unique reactivity that makes it suitable for various chemical transformations. The presence of the boronic acid group (-B(OH)₂) at the para position of the phenyl ring adds another layer of functionality, enabling participation in Suzuki-Miyaura coupling reactions—a cornerstone of modern organic synthesis.
Recent studies have highlighted the importance of boron-containing compounds in drug design. The ability of boronic acids to act as bioisosteres of carboxylic acids has opened new avenues for developing bioactive molecules with improved pharmacokinetic profiles. For instance, researchers have explored the use of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid as a building block for constructing small-molecule inhibitors targeting various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid typically involves multi-step processes that combine principles from both organic and organometallic chemistry. A common approach starts with the preparation of the diethyl urea derivative through condensation reactions between ethylamine and carbonyl compounds. This intermediate is then subjected to nucleophilic aromatic substitution or coupling reactions to introduce the boronic acid group onto the aromatic ring. The choice of reaction conditions, such as temperature, solvent, and catalysts, plays a critical role in ensuring high yields and selectivity.
One area where (4-((3,3-Diethylureido)methyl)phenyl)boronic acid has shown significant promise is in the field of materials science. Its ability to undergo cross-coupling reactions has made it a valuable precursor for synthesizing functional polymers and coordination polymers with tailored electronic and mechanical properties. For example, researchers have utilized this compound to prepare boron-doped carbon nanomaterials that exhibit enhanced electrical conductivity and thermal stability.
In addition to its synthetic applications, (4-((3,3-Diethylureido)methyl)phenyl)boronic acid has also been investigated for its potential in catalysis. The boron atom's Lewis acidity allows it to act as a catalyst or co-catalyst in various organic transformations, including alkene hydroboration and epoxide ring-opening reactions. Recent advancements in asymmetric catalysis have further expanded its utility by enabling enantioselective syntheses of chiral molecules.
From an environmental standpoint, understanding the fate and behavior of (4-((3,3-Diethylureido)methyl)phenyl)boronic acid in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under aerobic conditions due to its susceptibility to microbial attack and hydrolysis. However, further research is needed to evaluate its long-term persistence and bioaccumulation potential.
In conclusion, (4-((3,3-Diethylureido)methyl)phenyl)boronic acid (CAS No. 2246545-24-2) represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for advancing research in drug discovery, materials science, and catalysis. As our understanding of this compound deepens through ongoing studies and technological innovations
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